REACTION_CXSMILES
|
OO.[C:3]([O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[S:20]([O-:23])(=[O:22])=[O:21])(=[O:12])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[Na+:24].[B-:25]1([OH:34])([OH:33])[O:30][O:29][B-:28]([OH:32])([OH:31])[O:27][O:26]1.C([O:38][OH:39])(O)=O>>[C:3]([O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[S:20]([O-:23])(=[O:21])=[O:22])(=[O:12])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[Na+:24].[B-:25]1([OH:34])([OH:33])[O:30][O:29][B-:28]([OH:32])([OH:31])[O:27][O:26]1.[O:38]=[O:39] |f:1.2,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCC)(=O)OC1=C(C=CC=C1)S(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[B-]1(OO[B-](OO1)(O)O)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCC)(=O)OC1=C(C=CC=C1)S(=O)(=O)[O-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
[B-]1(OO[B-](OO1)(O)O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
O=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
OO.[C:3]([O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[S:20]([O-:23])(=[O:22])=[O:21])(=[O:12])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[Na+:24].[B-:25]1([OH:34])([OH:33])[O:30][O:29][B-:28]([OH:32])([OH:31])[O:27][O:26]1.C([O:38][OH:39])(O)=O>>[C:3]([O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[S:20]([O-:23])(=[O:21])=[O:22])(=[O:12])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[Na+:24].[B-:25]1([OH:34])([OH:33])[O:30][O:29][B-:28]([OH:32])([OH:31])[O:27][O:26]1.[O:38]=[O:39] |f:1.2,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCC)(=O)OC1=C(C=CC=C1)S(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[B-]1(OO[B-](OO1)(O)O)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCC)(=O)OC1=C(C=CC=C1)S(=O)(=O)[O-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
[B-]1(OO[B-](OO1)(O)O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
O=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
OO.[C:3]([O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[S:20]([O-:23])(=[O:22])=[O:21])(=[O:12])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[Na+:24].[B-:25]1([OH:34])([OH:33])[O:30][O:29][B-:28]([OH:32])([OH:31])[O:27][O:26]1.C([O:38][OH:39])(O)=O>>[C:3]([O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[S:20]([O-:23])(=[O:21])=[O:22])(=[O:12])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[Na+:24].[B-:25]1([OH:34])([OH:33])[O:30][O:29][B-:28]([OH:32])([OH:31])[O:27][O:26]1.[O:38]=[O:39] |f:1.2,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCC)(=O)OC1=C(C=CC=C1)S(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[B-]1(OO[B-](OO1)(O)O)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCC)(=O)OC1=C(C=CC=C1)S(=O)(=O)[O-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
[B-]1(OO[B-](OO1)(O)O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
O=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |